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Compound of Interest

Compound Name: XAC

Cat. No.: B1191879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Compound XAC, identified as CXA-10 (10-nitro-

oleic acid), against current therapeutic options for Focal Segmental Glomerulosclerosis (FSGS)

and Pulmonary Arterial Hypertension (PAH). Due to the limited public availability of quantitative

results from the Phase 2 clinical trials of CXA-10, this guide focuses on a comparison of its

mechanism of action, and clinical trial design with the established efficacy and safety profiles of

standard-of-care treatments.

Executive Summary
Compound XAC (CXA-10) is a novel, orally administered small molecule, a nitrated fatty acid,

that has been investigated for its potential therapeutic effects in diseases driven by

inflammation and fibrosis.[1] It acts by modulating key signaling pathways, including the

upregulation of Nrf2 and inhibition of NF-κB, which are involved in cellular stress responses,

inflammation, and fibrotic processes.[2] Phase 2 clinical trials were initiated to evaluate the

efficacy and safety of CXA-10 in patients with FSGS (FIRSTx trial, NCT03422510) and PAH

(PRIMEx trial, NCT03449524).[3][4] The FIRSTx trial in FSGS has been completed, while the

PRIMEx trial in PAH was terminated.[5][6] However, detailed quantitative results from these

studies have not been made publicly available.

This guide benchmarks the therapeutic potential of CXA-10 by comparing its known attributes

with the performance of established and emerging therapies for FSGS and PAH, for which

robust clinical data exists.
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Mechanism of Action of Compound XAC (CXA-10)
CXA-10 is a nitrated fatty acid that exerts its effects through the modulation of multiple

signaling pathways implicated in inflammation, oxidative stress, and fibrosis. Its proposed

mechanism of action involves:

Nrf2 Upregulation: CXA-10 activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)

pathway, a key regulator of cellular antioxidant responses.

NF-κB Inhibition: It inhibits the Nuclear factor-kappa B (NF-κB) signaling pathway, which

plays a central role in the inflammatory response.[2]

Heat Shock Protein Induction: CXA-10 has been shown to increase the expression of heat

shock proteins, which help protect cells from stress and damage.[2]

These mechanisms suggest a potential for CXA-10 to address the underlying pathophysiology

of diseases like FSGS and PAH, which are characterized by chronic inflammation and tissue

remodeling.
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Caption: Mechanism of Action of Compound XAC (CXA-10)

Comparison in Focal Segmental Glomerulosclerosis
(FSGS)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1191879?utm_src=pdf-body
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.123.068107
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.123.068107
https://www.benchchem.com/product/b1191879?utm_src=pdf-body-img
https://www.benchchem.com/product/b1191879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FSGS is a rare kidney disease characterized by scarring of the glomeruli, leading to proteinuria

and progressive loss of kidney function.[7] Current treatments aim to reduce proteinuria and

preserve renal function, and primarily involve corticosteroids and other immunosuppressive

agents.
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Feature

Compound
XAC (CXA-10)
- FIRSTx Trial
(NCT03422510)
[3][8]

Sparsentan -
DUPLEX
Trial[9]

Corticosteroid
s (General)[10]
[11]

Cyclosporine
(in steroid-
resistant
FSGS)[12][13]

Study Design

Phase 2,

multicenter,

open-label,

randomized

Phase 3,

multicenter,

randomized,

double-blind,

active-controlled

Observational

studies and

clinical practice

Randomized,

controlled trials

Patient

Population

Immunosuppress

ion-naïve

patients with

primary FSGS,

aged ≥ 13 years

Patients with

biopsy-proven

FSGS

Patients with

primary FSGS

Patients with

steroid-resistant

FSGS

Intervention

Oral CXA-10

(two dose

titration

regimens) for 3

months

Oral sparsentan

vs. oral

irbesartan

Oral prednisone

(e.g., 1

mg/kg/day)

Oral cyclosporine

Primary Endpoint
Reduction in

proteinuria

Change in eGFR

slope over 108

weeks; Interim

endpoint: FSGS

partial remission

of proteinuria

(FPRE) at 36

weeks

Remission of

proteinuria

Partial or

complete

remission of

proteinuria
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Key Secondary

Endpoints

Markers of

nephrotic

syndrome,

kidney function

(eGFR), patient-

reported

outcomes

Not specified Not applicable
Long-term renal

function

Quantitative Data Comparison: Efficacy and Safety in
FSGS

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therapy Efficacy Key Safety Findings

Compound XAC (CXA-10)

Results not publicly available.

The FIRSTx trial was

completed in July 2020.[5]

Phase 1 data in healthy and

obese subjects: Generally

well-tolerated. Most common

adverse events were diarrhea,

abdominal pain, and nausea.

[14]

Sparsentan

DUPLEX Trial: 50% reduction

in proteinuria from baseline vs.

32% with irbesartan. Higher

rates of complete (18.5% vs.

7.5%) and partial (37.5% vs.

22.6%) remission vs.

irbesartan.[9]

Generally well-tolerated with a

safety profile comparable to

irbesartan. Higher incidence of

hypotension and

hyperkalemia.[15]

Corticosteroids

Highly variable response rates.

Remission rates of over 30%

have been observed with

prolonged therapy (over 5

months).[11]

Significant side effects with

long-term use, including weight

gain, mood changes,

infections, and osteoporosis.

Cyclosporine (in steroid-

resistant cases)

Randomized controlled trial:

70% of patients had partial or

complete remission of

proteinuria vs. 4% in the

placebo group.[12] Another

study in children showed a

71.7% complete remission

rate.[16]

Nephrotoxicity is a major

concern. High relapse rates

after discontinuation.[11]
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Diagnosis of Primary FSGS

First-Line Therapy Supportive Care (ACEi/ARB)

Corticosteroids

Response Assessment

Steroid-Resistant

No Response

Second-Line Therapy

Calcineurin Inhibitors (e.g., Cyclosporine) Sparsentan (Emerging)

Click to download full resolution via product page

Caption: Generalized Treatment Workflow for Primary FSGS
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Comparison in Pulmonary Arterial Hypertension
(PAH)
PAH is a progressive disease characterized by high blood pressure in the arteries of the lungs,

leading to right heart failure and death.[17] Current therapies aim to dilate the pulmonary

vessels, slow disease progression, and improve exercise capacity.

Experimental Protocols: Key PAH Trials

Feature

Compound XAC
(CXA-10) - PRIMEx
Trial
(NCT03449524)[4]

Sildenafil - SUPER-
1 Trial[9]

Bosentan (General)
[10]

Study Design

Phase 2, multicenter,

randomized, double-

blind, placebo-

controlled

Randomized, double-

blind, placebo-

controlled

Randomized, double-

blind, placebo-

controlled trials

Patient Population

Adults with PAH on

stable background

therapy

Patients with PAH

(idiopathic or

associated with

connective tissue

disease)

Patients with PAH

(WHO Functional

Class II-IV)

Intervention

Oral CXA-10 (75 mg

or 150 mg once daily)

or placebo for ~3

months

Oral sildenafil (20 mg,

40 mg, or 80 mg three

times daily) or placebo

for 12 weeks

Oral bosentan vs.

placebo

Primary Endpoint

Change in pulmonary

vascular resistance

(PVR) and right

ventricle function

Change in 6-minute

walk distance (6MWD)
Change in 6MWD

Key Secondary

Endpoints
Change in 6MWD

Time to clinical

worsening,

hemodynamics,

functional class

Hemodynamics (PVR,

mPAP), functional

class
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Quantitative Data Comparison: Efficacy and Safety in
PAH

Therapy Efficacy Key Safety Findings

Compound XAC (CXA-10)

Results not publicly available.

The PRIMEx trial was

terminated.

Phase 1 data in healthy and

obese subjects: Generally

well-tolerated. Most common

adverse events were diarrhea,

abdominal pain, and nausea.

[14]

Sildenafil

SUPER-1 Trial: Mean placebo-

corrected increase in 6MWD of

45 meters.[9] Significant

improvements in

hemodynamics, including a

reduction in mean pulmonary

arterial pressure (mPAP).[9]

Generally well-tolerated.

Common side effects include

headache, flushing, and

epistaxis.

Bosentan

Significant improvements in

6MWD and hemodynamics,

including a reduction in PVR.

[10][18]

Risk of liver injury, requiring

monthly monitoring of liver

function. Teratogenic potential.

[17]
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Caption: Simplified Therapeutic Pathway for Pulmonary Arterial Hypertension
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Conclusion
Compound XAC (CXA-10) represents a novel therapeutic approach for FSGS and PAH with a

mechanism of action that targets key pathways in inflammation and fibrosis. While the lack of

publicly available Phase 2 clinical trial data for CXA-10 precludes a direct quantitative

comparison of its efficacy and safety with current therapies, this guide provides a framework for

understanding its potential positioning.

For FSGS, the high unmet need for effective and well-tolerated therapies makes novel

mechanisms like that of CXA-10 of great interest. Should clinical data demonstrate a significant

and sustained reduction in proteinuria with a favorable safety profile, it could offer a valuable

alternative or adjunct to current immunosuppressive regimens.

In the competitive landscape of PAH, where multiple therapeutic pathways are already

targeted, the success of CXA-10 would depend on demonstrating a significant improvement in

hemodynamics and exercise capacity, potentially in combination with existing therapies.

Further evaluation of Compound XAC (CXA-10) will require the public dissemination of the

completed FIRSTx trial results and further clinical investigation to fully delineate its therapeutic

role in these complex diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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